Functional Selectivity in Skeletal Muscle: Rimeporide Spares Na+/K+-ATPase and Ca2+-ATPase at Therapeutic Concentrations
Rimeporide hydrochloride demonstrates functional selectivity for NHE-1 over other sarcolemmal ion transporters at concentrations relevant to its therapeutic activity. In isolated rat skeletal muscle sarcolemmal vesicles, Rimeporide (0.05–0.5 μM) specifically inhibited NHE-1-mediated Na+/H+ exchange with no effect on Na+/K+-ATPase or Ca2+-ATPase activity . This is in stark contrast to amiloride, the prototypical NHE inhibitor, which non-selectively inhibits conductive Na+ channels (ENaC) and the Na+/Ca2+ exchanger (NCX) in addition to NHE-1 [1].
| Evidence Dimension | Functional selectivity: inhibition of non-NHE-1 ion transporters at NHE-1 inhibitory concentrations |
|---|---|
| Target Compound Data | No inhibition of Na+/K+-ATPase or Ca2+-ATPase at 0.05–0.5 μM |
| Comparator Or Baseline | Amiloride: inhibits ENaC (Ki ≈ 0.05–0.1 μM), NCX (Ki ≈ 1 μM), and NHE-1 (Ki ≈ 1–3 μM) with overlapping concentration ranges |
| Quantified Difference | Rimeporide: complete selectivity for NHE-1 at therapeutic concentrations; Amiloride: non-selective inhibition of multiple ion transporters |
| Conditions | Isolated rat skeletal muscle sarcolemmal vesicles; NHE-1 activity measured via Na+-dependent H+ efflux; Na+/K+-ATPase and Ca2+-ATPase activities measured via enzymatic assays |
Why This Matters
This functional selectivity translates to a cleaner in vivo pharmacological profile, reducing the risk of off-target toxicities such as hyperkalemia (ENaC inhibition) or cardiac conduction abnormalities (NCX inhibition) that have limited the clinical utility of amiloride and its analogs.
- [1] Adooq. Na+/H+ Exchanger inhibitors pathway page. Amiloride hydrochloride profile. View Source
